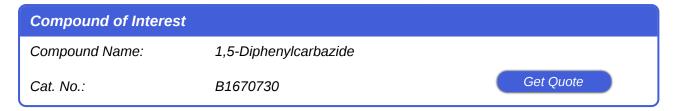


An In-depth Technical Guide to the Spectroscopic Properties of 1,5-Diphenylcarbazide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diphenylcarbazide (DPC) is a chemical compound with the formula C₁₃H₁₄N₄O. It is a white solid that is soluble in organic solvents and is known for its use as a sensitive and selective colorimetric reagent, most notably for the determination of hexavalent chromium (Cr(VI)).[1] Understanding the spectroscopic properties of **1,5-Diphenylcarbazide** is crucial for its application in analytical chemistry, environmental monitoring, and potentially in drug development processes where sensitive detection methods are required. This guide provides a comprehensive overview of the spectroscopic characteristics of DPC, including UV-Visible, Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry data, along with detailed experimental protocols.

Synthesis of 1,5-Diphenylcarbazide

A common and effective method for the synthesis of **1,5-Diphenylcarbazide** involves the reaction of phenylhydrazine with urea.[2]

Experimental Protocol

 Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine and urea in a suitable organic solvent, such as xylene.



- Reflux: Heat the mixture to reflux and maintain this temperature for approximately 32 hours.
- Crystallization: After the reflux period, allow the mixture to cool and stand overnight, during which 1,5-Diphenylcarbazide will crystallize out of the solution.
- Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield a white crystalline solid.

Spectroscopic Data UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **1,5-Diphenylcarbazide** in ethanol exhibits a sharp absorption maximum (λ max) at approximately 295 nm.[3] This absorption is attributed to π - π * transitions within the aromatic rings of the molecule. The presence of two medium-intensity bands above 200 nm is indicative of an aromatic system.[3]

Solvent	λmax (nm)	Molar Absorptivity (ε)	Reference
Ethanol	~295	Not specified	[3]
Ethanol	~400 (very weak)	Not specified	[4]

Infrared (IR) Spectroscopy

The IR spectrum of **1,5-Diphenylcarbazide** provides valuable information about its functional groups. The spectrum is characterized by absorptions corresponding to N-H, C=O, C-N, and aromatic C-H bonds.



Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Reference
~3300	N-H stretching	Strong, broad	
~3050	Aromatic C-H stretching	Medium	
~1670	C=O stretching (Amide I)	Strong	
~1600, ~1500	C=C stretching (aromatic)	Medium	·
~1540	N-H bending (Amide	Medium	•
~1230	C-N stretching	Medium	-
~750, ~690	C-H out-of-plane bending (monosubstituted aromatic)	Strong	

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of **1,5-Diphenylcarbazide** in DMSO-d₆ shows distinct signals for the aromatic protons and the N-H protons.



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Reference
~8.28	S	2H	N-H (amide)	[5]
~7.53	S	2H	N-H (hydrazine)	[5]
~7.14	m	4H	ortho/meta- Aromatic H	[5]
~6.70-6.73	m	6H	para/meta- Aromatic H	[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ, ppm)	Assignment
~156	C=O (carbonyl)
~144	C-N (aromatic)
~129	ortho/meta-Aromatic C-H
~119	para-Aromatic C-H
~108	ipso-Aromatic C

Mass Spectrometry (MS)

The electron ionization mass spectrum of 1,5-Diphenylcarbazide shows a molecular ion peak (M+) at m/z 242, corresponding to its molecular weight.[5] Key fragmentation patterns include the cleavage of the N-N and C-N bonds.



m/z	Fragment Ion	Proposed Structure
242	[C13H14N4O]+	Molecular Ion
151	[C ₆ H ₅ N ₂ HCO] ⁺	
108	[C ₆ H ₅ NHNH ₂]+	Phenylhydrazine
93	[C ₆ H ₅ NH ₂]+	Aniline
77	[C ₆ H ₅] ⁺	Phenyl cation

Experimental Protocols for Spectroscopic Analysis UV-Vis Spectroscopy

- Sample Preparation: Prepare a stock solution of 1,5-Diphenylcarbazide in a suitable UV-grade solvent (e.g., ethanol, methanol). Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 1.0 AU).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Scan the sample from 200 to 800 nm, using the pure solvent as a reference.
- Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, use the KBr pellet method. Mix a small amount of finely ground 1,5-Diphenylcarbazide with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Obtain the spectrum in the range of 4000 to 400 cm⁻¹.



 Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 1,5-Diphenylcarbazide in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.
- Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction).
 Integrate the ¹H NMR signals and assign the chemical shifts based on known values and splitting patterns.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of **1,5-Diphenylcarbazide** in a volatile organic solvent.
- Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., electron ionization EI).
- Data Acquisition: Introduce the sample into the ion source and acquire the mass spectrum over a suitable m/z range.
- Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways based on the observed m/z values.

Application in Chromium (VI) Detection

The most prominent application of **1,5-Diphenylcarbazide** is in the colorimetric determination of hexavalent chromium. The reaction proceeds in two main steps.

Reaction Mechanism with Cr(VI)



- Redox Reaction: In an acidic medium, 1,5-Diphenylcarbazide is oxidized by Cr(VI) to 1,5-diphenylcarbazone, while Cr(VI) is reduced to Cr(III).[6]
- Complexation: The newly formed 1,5-diphenylcarbazone then chelates with the Cr(III) ions to form a stable, intensely colored magenta complex.[6]

This reaction forms the basis of a highly sensitive and selective analytical method for the quantification of Cr(VI) in various samples. The resulting complex has a maximum absorbance at approximately 540 nm.[6]

Experimental Workflow for Cr(VI) Analysis

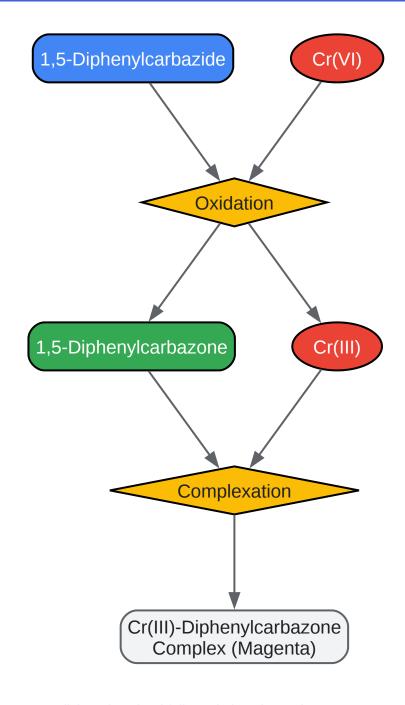


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Caption: Experimental workflow for the colorimetric determination of Cr(VI) using **1,5- Diphenylcarbazide**.

Signaling Pathway of DPC with Cr(VI)





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Caption: Reaction pathway of **1,5-Diphenylcarbazide** with Cr(VI).

Conclusion

The spectroscopic properties of **1,5-Diphenylcarbazide** are well-defined and provide a robust basis for its use in various analytical applications. Its characteristic UV-Vis, IR, NMR, and mass spectra allow for its unambiguous identification and quantification. The reaction with hexavalent chromium to form a colored complex is a particularly important feature, enabling sensitive and



selective detection of this toxic environmental pollutant. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working with **1,5- Diphenylcarbazide**.

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